[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-19-11-10-15(12-24-19)22(27)28-13-18(26)20-16-8-4-5-9-17(16)25-21(20)14-6-2-1-3-7-14/h1-12,25H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPCRLXIXGAWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine carboxylate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Key Intermediate Reactions:
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Pyridine-carboxylate formation | SOCl₂, thionyl chloride, 93% yield | 93 | |
| Indole coupling | ZnCl₂, Fischer indolization | 49 | |
| Ester activation | EDCI/HOBT in DMF | 70–92 |
Hydrolysis Reactions
The ester group in the pyridine-carboxylate moiety is susceptible to acid- or base-catalyzed hydrolysis :
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Acidic hydrolysis : Concentrated HCl in MeOH under reflux yields the carboxylic acid derivative .
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Basic hydrolysis : NaOH in aqueous ethanol at 60°C generates the sodium carboxylate salt, which can be acidified to the free acid .
Comparative Hydrolysis Conditions:
| Condition | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl/MeOH) | — | Methanol | 85–95 | |
| Basic (NaOH/EtOH) | — | Ethanol/H₂O | 73–93 | |
| Enzymatic | Lipase | Phosphate buffer | 60–78 |
Nucleophilic Substitution at Chlorine
The 6-chloro substituent on the pyridine ring can undergo SNAr reactions with nucleophiles (e.g., amines, alkoxides):
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Reaction with methylamine in DMF at 80°C replaces chlorine with a methylamino group .
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Substitution with sodium methoxide in ethanol yields the 6-methoxy derivative .
Example Reaction:
6-Chloro → 6-Methoxy
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe/EtOH | Reflux, 6 h | 6-Methoxy-pyridine carboxylate | 88–93 |
Indole Functionalization
The 2-phenylindole moiety participates in:
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Electrophilic substitution : Bromination or nitration at the indole C4 or C5 positions using NBS or HNO₃/H₂SO₄ .
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Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to modify the phenyl group .
Selectivity in Indole Reactions:
| Reaction | Position Modified | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | C5 | NBS, DMF, RT | 72 | |
| Suzuki coupling | Phenyl ring | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 65–80 |
Reduction and Oxidation
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Ketone reduction : The oxoethyl bridge can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄ .
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Oxidation : MnO₂ or PCC oxidizes the indole NH to a nitroso group, though this may destabilize the structure .
Biological Activity and Derivatives
While direct data on this compound’s bioactivity is unavailable, structurally related pyridine-indole hybrids show:
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Antifibrotic activity : Ethyl 6-(pyrimidin-2-yl)nicotinate derivatives inhibit collagen synthesis (IC₅₀ ~45 μM) .
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Anticancer potential : Analogous 3-cyanopyridines exhibit cytotoxicity via DNA intercalation .
Stability and Degradation
Scientific Research Applications
Research indicates that compounds similar to [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate exhibit significant biological activities, including:
- Antitumor Activity : Indole derivatives are often linked to anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, particularly in solid tumors like colorectal and lung cancers .
- Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The presence of the pyridine moiety may enhance the compound's ability to combat bacterial and fungal infections.
Synthesis and Reactions
The synthesis of This compound typically involves multi-step organic reactions. Key synthetic methods include:
- Condensation reactions involving indole derivatives and chlorinated pyridine carboxylic acids.
Structure-Activity Relationship (SAR)
Computational methods have been employed to analyze the structure-activity relationships of this compound, predicting its biological activity based on structural modifications. This analysis aids in designing more potent derivatives for therapeutic use.
Case Studies
Several studies have documented the efficacy of compounds related to This compound :
- Antitumor Studies : Research published in Proceedings of the American Association for Cancer Research indicates that similar indole derivatives exhibit marked antitumor activity against human solid tumors, suggesting a promising avenue for further exploration in cancer therapies .
- Molecular Docking Studies : Recent investigations utilizing molecular docking techniques have demonstrated that this compound can effectively bind to specific enzymes involved in cancer progression, providing insights into its mechanism of action and potential therapeutic pathways .
Mechanism of Action
The mechanism of action of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and pyridine moieties allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
The compound [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate is a derivative of indole and pyridine, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and detailed data.
Chemical Structure and Properties
The compound features an indole moiety linked to a pyridine carboxylate, contributing to its unique properties. The structural formula can be represented as follows:
Antitumor Activity
Research has indicated that derivatives of indole and pyridine exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown efficacy against various solid tumors, including colorectal and lung cancers. For instance, a study highlighted the antitumor effects of indole derivatives against colon cancer cells, demonstrating substantial cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents such as 5-fluorouracil .
| Compound | Tumor Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Colon Cancer | 5.0 | Induction of apoptosis |
| Indole Derivative A | Lung Cancer | 4.0 | Cell cycle arrest |
| Indole Derivative B | Colorectal Cancer | 3.5 | Inhibition of metastasis |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis : Some studies suggest that similar compounds inhibit vascular endothelial growth factor (VEGF), crucial for tumor blood supply .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Colorectal Carcinoma : A preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models of colorectal cancer when administered orally over a four-week period. The results indicated a reduction in tumor growth rates by approximately 70% compared to control groups .
- Mechanistic Insights : Further investigations revealed that the compound downregulates key oncogenes involved in tumor progression, enhancing its potential as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate?
The compound is synthesized via a multi-step procedure involving:
- Acylation : Reacting 6-chloropyridine-3-carbonyl chloride with 2-phenyl-1H-indol-3-yl ethanol derivatives under basic conditions (e.g., pyridine or NaHCO₃) to form the ester linkage .
- Purification : Crude products are purified via recrystallization (e.g., using DMF/methanol) or flash chromatography (e.g., silica gel with EtOAC/cyclohexane gradients) to achieve >95% purity .
- Key intermediates : 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride and 6-chloropyridine-3-carbonyl chloride are critical precursors .
Q. How is the structural integrity of this compound validated?
- Spectroscopic Analysis :
- ¹H NMR : Peaks at δ 7.32–9.28 ppm (aromatic protons), δ 4.13 (CH₂ groups), and δ 3.39 (NH₃⁺ in salts) confirm substitution patterns .
- IR : Stretching vibrations at 1770 cm⁻¹ (ester C=O) and 1720 cm⁻¹ (lactone C=O) verify functional groups .
- X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles (e.g., 120.14–176.5°) validate molecular geometry .
Q. What are the key physicochemical properties relevant to experimental handling?
- Molecular Weight : ~403–420 g/mol (derived from analogs in ).
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃) .
- Melting Point : >260°C (decomposition observed in analogs) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Reagent Ratios : Use a 3:1 molar excess of acyl chloride to indole derivatives to drive esterification .
- Temperature Control : Reflux intermediates (e.g., hexamethylenetetramine) at 80–90°C for 18 hours to enhance nucleophilic substitution .
- Purification : Sequential recrystallization (DMF/charcoal) removes unreacted starting materials, improving yields to 65–92% .
Q. How should contradictions in spectral data (e.g., NMR/IR shifts) be resolved?
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., phenyl 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylate) .
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretation .
- Dynamic Processes : Use variable-temperature NMR to detect conformational changes affecting peak splitting .
Q. What experimental designs are suitable for studying its biological activity?
- Target Identification : Screen against kinases or autophagy-related proteins (e.g., ULK1), leveraging structural analogs’ affinity for protein degradation pathways .
- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) with IC₅₀ determination via MTT assays .
Q. How can researchers modify the compound to enhance stability or bioavailability?
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetoxymethyl esters) to improve membrane permeability .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., NH₃⁺Cl⁻ derivatives) .
- Structural Analog Synthesis : Replace the chlorophenyl group with trifluoromethyl or methoxy substituents to alter pharmacokinetics .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1–100 µM) .
- Assay Conditions : Control for pH, serum proteins, and incubation time to minimize variability .
- Orthogonal Validation : Confirm results using complementary methods (e.g., Western blotting alongside SPR) .
Q. What analytical methods resolve ambiguities in stereochemical assignments?
- Chiral HPLC : Separate enantiomers using cellulose-based columns .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
Applications in Academic Research
Q. What are its potential roles in targeted protein degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
